molecular formula C7H14N2O B1280961 (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one CAS No. 56384-04-4

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B1280961
CAS RN: 56384-04-4
M. Wt: 142.2 g/mol
InChI Key: IVBVTDXOGUNDHC-LURJTMIESA-N
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Description

“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a synthetic cathinone . Synthetic cathinones are normally present as white or off-white powders .


Molecular Structure Analysis

The molecular structure of “(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is represented by the linear formula C7H13NO2 .


Physical And Chemical Properties Analysis

“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a liquid at room temperature . Its molecular weight is 143.19 .

Scientific Research Applications

1. Synthesis of Key Intermediates in Drug Development

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one has been utilized in the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in the development of pharmaceuticals. Efficient processes using recombinant E. coli fermentation were developed to produce enzymes catalyzing these reactions, leading to high purity and yield of the target compounds (Goldberg et al., 2015).

2. Development of DNase I Inhibitors

Research on derivatives of 1-(pyrrolidin-2-yl)propan-2-one has shown potential in developing inhibitors for Deoxyribonuclease I (DNase I). These compounds exhibit inhibitory properties and have been proposed for the discovery of new active DNase I inhibitors (Ilić et al., 2021).

3. Ligand Design and Metal Complexation

This compound has been involved in the preparation of tetradentate ligands, leading to the formation of complexes with metals like cadmium. These complexes have potential applications in coordination chemistry and material science (Hakimi et al., 2013).

4. CCR5 Antagonists for Anti-HIV Activity

3-(pyrrolidin-1-yl)propionic acid analogs have been synthesized to create CCR5 antagonists with potent anti-HIV activity. These analogs demonstrated high affinity for the CCR5 receptor, contributing to advancements in HIV treatment research (Lynch et al., 2003).

5. Synthesis of Pyrrolidine Derivatives

The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has been explored for potential antiarrhythmic and antihypertensive effects, highlighting the compound's role in medicinal chemistry (Malawska et al., 2002).

6. Antimicrobial and Antitubercular Studies

Novel 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have been synthesized and evaluated for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Patel et al., 2011).

7. Nucleophilic Phosphine-Catalyzed Reactions

The compound has been used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings. This application is significant in synthetic organic chemistry (En et al., 2014).

8. Conformational Analyses in Different Environments

Conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been conducted to understand their behavior in various environments. This research is relevant for understanding the structural dynamics of related compounds (Nitek et al., 2020).

Future Directions

Indole derivatives, which include “(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVTDXOGUNDHC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464286
Record name (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

CAS RN

56384-04-4
Record name (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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